molecular formula C9H11BrFNO2S B1376477 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1055995-81-7

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B1376477
CAS RN: 1055995-81-7
M. Wt: 296.16 g/mol
InChI Key: OPVRWXHXYCTNOD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S . It is a versatile material utilized in various scientific research. Its unique properties enable its application in areas like drug synthesis, organic chemistry, and pharmaceutical research.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and sulfonamide groups. The propan-2-yl group is attached to the nitrogen atom of the sulfonamide group . More detailed structural information, such as bond lengths and angles, would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and molecular formula, which are available from its structure . Detailed properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) may be available in specialized chemical databases .

Scientific Research Applications

  • Catalytic Applications : A study by Khazaei, Abbasi, and Moosavi‐Zare (2014) discusses the synthesis of a novel N-bromo sulfonamide reagent used as a catalyst for the synthesis of specific compounds through a pseudo five-component condensation reaction. This highlights its potential use in facilitating complex chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

  • Synthesis of Derivatives : Research by Branowska et al. (2022) focuses on the synthesis and characterization of sulfonamide derivatives, examining their tautomerism and molecular structure. This demonstrates the compound's role in the development of new chemical entities with potential applications in various fields (Branowska et al., 2022).

  • Study of Polymorphism : Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups, which is significant in understanding the physical properties of these compounds and their potential applications in materials science (Terada et al., 2012).

  • Photophysical Properties : Öncül, Öztürk, and Pişkin (2021) explored the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, indicating its potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

  • Structural and Theoretical Analysis : Sarojini, Krishnan, Kanakam, and Muthu (2012) conducted a comprehensive study on the structure, theoretical analysis, and characterization of a sulfonamide compound, highlighting its significance in the field of molecular chemistry (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is not specified in the search results. Its mechanism of action would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-bromo-3-fluoro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRWXHXYCTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and isopropylamine (0.31 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-3-fluoro-N-isopropylbenzenesulfonamide (0.40 g, 93%) was provided after purification. HRMS: calcd for C9H11BrFNO2S, 294.96779; found (EI, M+.), 294.9665. HPLC purity 100.0% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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